molecular formula C23H26FN3O2S2 B2741160 N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide CAS No. 847381-27-5

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide

Cat. No.: B2741160
CAS No.: 847381-27-5
M. Wt: 459.6
InChI Key: QCOYPPMEIZENAO-UHFFFAOYSA-N
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Description

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, piperazine, thiophene, and benzenesulfonamide moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Biochemical Analysis

Cellular Effects

It is known that the compound has potential anti-malarial effects , suggesting that it may influence cell function in ways that inhibit the growth or survival of malaria parasites. The specific impact of GNF-Pf-1734 on cell signaling pathways, gene expression, and cellular metabolism remains to be determined.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially including enzyme inhibition or activation and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide typically involves multi-step organic synthesis. Common steps might include:

    Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other coupling reactions.

    Attachment of the Thiophene Moiety: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide Formation: The final step often involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized thiophene derivatives, reduced sulfonamides, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for various receptors.

Biology

    Receptor Binding Studies: Investigated for binding to neurotransmitter receptors.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Pharmacological Research: Studied for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
  • **N-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Uniqueness

The unique combination of fluorophenyl, piperazine, thiophene, and benzenesulfonamide groups might confer specific binding properties and biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S2/c1-18(25-31(28,29)19-8-3-2-4-9-19)23(22-12-7-17-30-22)27-15-13-26(14-16-27)21-11-6-5-10-20(21)24/h2-12,17-18,23,25H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOYPPMEIZENAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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